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Benzene, 1,4-bis(methylthiomethyl)-

Cat. No.: B1266912
CAS No.: 75919-81-2
M. Wt: 198.4 g/mol
InChI Key: RXSOGQQIXHXMGS-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry and Aromatic Compounds

Benzene (B151609), 1,4-bis(methylthiomethyl)- is an organosulfur compound that features a benzene ring substituted at the para positions with two methylthiomethyl groups. evitachem.com This structure places it firmly within the class of aromatic thioethers. Aromatic compounds are a cornerstone of organic chemistry, with benzene being the simplest and most fundamental building block for a vast array of more complex structures used in everything from pharmaceuticals to materials science. primescholars.com The introduction of sulfur-containing functional groups, as seen in Benzene, 1,4-bis(methylthiomethyl)-, significantly influences the electronic properties and reactivity of the aromatic ring. Organosulfur compounds, in general, are of great interest due to their diverse chemical reactivity and presence in many biologically active molecules and functional materials.

Significance of the Bis(methylthiomethyl) Moiety in Chemical Design

The bis(methylthiomethyl) moiety, specifically in the 1,4-disubstituted pattern on a benzene ring, imparts a unique combination of properties to the molecule. The sulfur atoms, with their lone pairs of electrons, can act as electron-donating groups, influencing the reactivity of the benzene ring in electrophilic substitution reactions. vulcanchem.com Furthermore, the methylene (B1212753) spacers between the sulfur atoms and the aromatic ring provide conformational flexibility. This structural feature is significant in chemical design as it allows the molecule to act as a versatile building block or ligand. The sulfur atoms can coordinate to metal centers, making such compounds useful in the construction of coordination polymers and metal-organic frameworks (MOFs). The specific para-substitution pattern provides a linear and symmetrical geometry, which is often desirable in the design of materials with specific electronic or liquid crystalline properties.

Historical Perspectives on Related Aryl Thioether Chemistry

The synthesis of aryl thioethers has a long history, with early methods often relying on the reaction of aryl halides with thiols or their corresponding salts. core.ac.uk These reactions, sometimes requiring harsh conditions or the use of catalysts like copper, laid the groundwork for the development of more sophisticated and milder synthetic protocols. core.ac.ukacsgcipr.org Over the years, significant advancements have been made, including the development of palladium-catalyzed cross-coupling reactions, which offer a more general and efficient route to aryl thioethers from aryl triflates and other precursors. acsgcipr.orgacs.org More recently, research has focused on developing even more sustainable methods, such as photochemical organocatalytic syntheses that avoid the use of metals and harsh reagents. acs.org This historical progression highlights the enduring importance of aryl thioethers and the continuous drive to create more efficient and environmentally benign synthetic methodologies.

Overview of Research Trajectories for Multifunctionalized Benzene Derivatives

The synthesis of multifunctionalized benzene derivatives is a significant and ongoing challenge in organic chemistry. researchgate.netnagoya-u.ac.jp The ability to precisely install multiple, different functional groups onto a benzene ring opens up possibilities for creating novel molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netnagoya-u.ac.jp Current research is exploring various strategies to achieve this, including one-pot multicomponent coupling reactions that can introduce different functionalities in a single step with high regioselectivity. rsc.org Other approaches focus on the programmed, sequential synthesis of highly substituted benzenes, allowing for the "at-will" placement of various groups around the ring. nagoya-u.ac.jp Furthermore, there is a growing interest in using renewable resources, such as lignin, as starting materials for the production of valuable functionalized aromatics. nih.gov The development of bioisosteres for benzene, such as those based on boron clusters, also represents an exciting new frontier in the design of novel functional molecules. acs.org

Detailed Research Findings

Recent research has provided valuable data on the properties of Benzene, 1,4-bis(methylthiomethyl)- and related compounds.

Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of Benzene, 1,4-bis(methylthiomethyl)- and its isomers.

PropertyBenzene, 1,4-bis(methylthiomethyl)-Benzene, 1,2-bis(methylthio)-Benzene, 1,3-bis(methylthio)-Benzene, 1,4-bis(methylthio)-
CAS Number 75919-81-2 chemicalbook.com2388-68-3 nih.govNot available699-20-7 evitachem.com
Molecular Formula C₁₀H₁₄S₂C₈H₁₀S₂ nih.govC₈H₁₀S₂ nih.govC₈H₁₀S₂ evitachem.comontosight.ai
Molecular Weight Not available170.3 g/mol nih.govNot available170.30 g/mol vulcanchem.com
Appearance Not availableNot availableNot availableColorless solid ontosight.ai
Melting Point Not availableNot availableNot available34-36°C ontosight.ai
Solubility Not availableNot availableNot availableSlightly soluble in water; highly soluble in organic solvents ontosight.ai

Note: Data for Benzene, 1,4-bis(methylthiomethyl)- is limited in the public domain.

Synthesis and Reactions

The synthesis of para-substituted bis-methylthio benzene derivatives can often be achieved through nucleophilic aromatic substitution or metal-catalyzed coupling reactions. vulcanchem.com For instance, a related compound, 1,4-bis(methylthio)benzene, can be synthesized by reacting 1,4-dibromobenzene (B42075) with sodium methylthiolate in the presence of a copper catalyst. ontosight.ai It is plausible that a similar strategy could be adapted for the synthesis of Benzene, 1,4-bis(methylthiomethyl)-.

Recent studies have also explored novel synthetic routes to related dithioether compounds. For example, a series of 1,4-Bis[(substituted phenyl)-2,4-dithiobiureto]benzene derivatives were synthesized by reacting 1,4-dithiocarbamidobenzene with substituted phenylisothiocyanates. ijsra.net Another study detailed the synthesis of bis(3-methylthio-1-azulenyl)phenylmethyl cations and dications connected by a 1,4-phenylene spacer, starting from terephthalaldehyde. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14S2 B1266912 Benzene, 1,4-bis(methylthiomethyl)- CAS No. 75919-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(methylsulfanylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSOGQQIXHXMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(C=C1)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294066
Record name Benzene, 1,4-bis(methylthiomethyl)-
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Molecular Weight

198.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75919-81-2
Record name NSC93933
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,4-bis(methylthiomethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for Benzene, 1,4 Bis Methylthiomethyl

Strategies for Introducing Methylthiomethyl Functionalities onto Aromatic Rings

The core of synthesizing Benzene (B151609), 1,4-bis(methylthiomethyl)- lies in the effective formation of two C-S bonds at the benzylic positions. The primary approaches to achieve this involve starting with precursors that already have functional groups at the 1 and 4 positions of the benzene ring, which can then be converted to the desired methylthiomethyl groups.

Precursor-Based Synthesis and Functional Group Interconversions (e.g., from dihalobenzenes or related derivatives)

A common and practical starting point for the synthesis of Benzene, 1,4-bis(methylthiomethyl)- is the use of 1,4-dihalogenated benzene derivatives. For instance, 1,4-bis(chloromethyl)benzene (B146612) or 1,4-bis(bromomethyl)benzene (B118104) serve as excellent electrophilic precursors. nih.govuni.lu The halogen atoms in these compounds are good leaving groups, facilitating their displacement by a sulfur-based nucleophile. vanderbilt.edu This approach is a classic example of functional group interconversion, where a halide is transformed into a thioether. solubilityofthings.commasterorganicchemistry.com

The process typically involves the reaction of the dihalobenzene with a methylthiolate source. vanderbilt.edu The choice of the specific dihalobenzene can influence reactivity, with bromides generally being more reactive than chlorides. vanderbilt.edu The reaction is a type of nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the benzylic carbocation intermediate. solubilityofthings.comlibretexts.org

Another precursor-based strategy involves the chlorination of para-xylene to produce 1,4-bis(trichloromethyl)benzene. wikipedia.org This intermediate can then undergo further reactions to introduce the desired methylthio groups, although this is a less direct route. Functional group interconversions are fundamental in organic synthesis, allowing for the strategic manipulation of molecular structures to achieve target compounds. solubilityofthings.commasterorganicchemistry.com

Nucleophilic Substitution Approaches Utilizing Thiolate Reagents

Nucleophilic substitution reactions are a cornerstone for the synthesis of Benzene, 1,4-bis(methylthiomethyl)-. ub.edu This method relies on the reaction between an electrophilic precursor, such as 1,4-bis(halomethyl)benzene, and a nucleophilic sulfur reagent. nih.gov The most commonly employed nucleophile is the methylthiolate anion (CH3S-), which is typically generated from methanethiol (B179389) or its salts, like sodium methylthiolate (NaSCH3). organic-chemistry.orgvulcanchem.com

The reaction proceeds via the displacement of the halide leaving group by the thiolate anion. vanderbilt.edu The efficiency of this substitution can be influenced by several factors, including the choice of solvent, temperature, and the nature of the leaving group. Polar aprotic solvents such as dimethylformamide (DMF) are often used to facilitate the reaction. organic-chemistry.orgvulcanchem.com The reactivity of the leaving group generally follows the trend I > Br > Cl. vanderbilt.edu

This nucleophilic substitution can be considered an SN2-type reaction, where the thiolate attacks the carbon atom bearing the halogen, leading to an inversion of configuration if the carbon were chiral. solubilityofthings.com However, in this specific case, the benzylic carbons are not chiral centers. The use of thiolate reagents is a versatile and widely applicable method for the formation of thioethers. organic-chemistry.org

Methodologies Involving Reductive and Oxidative Transformations of Sulfur Species

While direct nucleophilic substitution is a primary route, the synthesis of Benzene, 1,4-bis(methylthiomethyl)- can also be approached through the transformation of other sulfur-containing functional groups. These methods often involve either reduction or oxidation of a sulfur species already attached to the benzene ring framework.

For instance, a precursor containing sulfoxide (B87167) or sulfone groups at the benzylic positions could potentially be reduced to the corresponding thioether. However, this approach is less common for the direct synthesis of the target compound.

More relevant are oxidative coupling reactions. For example, methods have been developed for the oxidative coupling of methylarenes with amines in the presence of elemental sulfur and DMSO to form thioamides. rsc.org While not a direct synthesis of Benzene, 1,4-bis(methylthiomethyl)-, this illustrates the principle of forming C-S bonds through oxidative processes.

Another related approach involves the reductive thiolation of dicarbonyl compounds. arkat-usa.org For example, terephthaldicarboxaldehyde can be reacted with a thiol in the presence of a reducing agent like triethylsilane and a Lewis acid catalyst to form the corresponding bis-sulfide. arkat-usa.org This demonstrates the feasibility of forming the desired C-S bonds starting from an oxidized precursor on the benzene ring.

Advancements in Reaction Conditions and Yield Enhancement

To improve the efficiency and environmental friendliness of the synthesis of Benzene, 1,4-bis(methylthiomethyl)-, researchers have focused on developing advanced reaction conditions. These include one-pot and multicomponent strategies to reduce the number of synthetic steps and the use of catalysts to enhance reaction rates and yields.

One-Pot and Multicomponent Synthetic Strategies

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. rug.nl In the context of synthesizing Benzene, 1,4-bis(methylthiomethyl)-, a one-pot approach could involve the in-situ generation of the thiolate reagent followed by its reaction with the dihalo-p-xylene precursor in the same reaction vessel. This avoids the need to isolate and purify intermediate products.

Multicomponent reactions, where three or more reactants combine in a single step to form the product, are also being explored for the synthesis of complex molecules. rug.nlsemanticscholar.org While a specific multicomponent reaction for the direct synthesis of Benzene, 1,4-bis(methylthiomethyl)- is not widely reported, the principles of this approach could be applied. For example, a reaction involving p-xylene (B151628), a sulfur source, and a methylating agent in a single pot could be envisioned. The development of such strategies is a key area of research in modern organic synthesis. researchgate.netelsevierpure.com

Catalytic Approaches in Thioether Synthesis

The use of catalysts can significantly improve the efficiency of thioether synthesis by lowering the activation energy of the reaction, allowing for milder reaction conditions and potentially higher yields. nih.gov Transition metal catalysts, particularly those based on copper, have been shown to be effective in promoting the formation of C-S bonds. nih.gov

For example, copper-catalyzed coupling reactions between benzyl (B1604629) alcohols and thiols have been developed to synthesize benzyl thioethers. nih.gov This type of reaction could be adapted for the synthesis of Benzene, 1,4-bis(methylthiomethyl)- by starting with 1,4-benzenedimethanol. The use of a Lewis acid catalyst, such as Cu(OTf)2, facilitates the reaction, which is believed to proceed through an SN1-type mechanism involving a carbocation intermediate. nih.gov

Tandem catalytic systems are also being investigated for benzene synthesis from simple starting materials, highlighting the power of catalysis in complex transformations. shokubai.orgrsc.org The application of such catalytic methods to the synthesis of Benzene, 1,4-bis(methylthiomethyl)- holds promise for developing more sustainable and efficient manufacturing processes.

Green Chemistry Principles in Synthetic Design (e.g., heterogeneous catalysis, solvent-free conditions)

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic methods for compounds like Benzene, 1,4-bis(methylthiomethyl)-. Key areas of focus include the use of heterogeneous catalysts and the implementation of solvent-free reaction conditions to minimize environmental impact.

Heterogeneous Catalysis:

Traditional homogeneous catalysts, while often efficient, pose significant challenges in terms of separation from the reaction mixture and potential contamination of the final product. Heterogeneous catalysts, in contrast, are in a different phase from the reactants and can be easily recovered by simple filtration, allowing for their reuse and reducing waste.

In the context of thioether synthesis, various solid catalysts have demonstrated efficacy. For the synthesis of thioethers from alcohols and thiols, a silica-alumina catalyst with a low alumina (B75360) content has shown excellent activity and selectivity, even under solvent-free conditions. While the synthesis of Benzene, 1,4-bis(methylthiomethyl)- would likely start from an alkyl halide, the principles of heterogeneous catalysis are transferable. For instance, metal-free solid Lewis acids have been reported to effectively catalyze the synthesis of thioethers. Iron(III) chloride (FeCl₃) has been shown to be an effective and recyclable heterogeneous catalyst for the synthesis of thioesters from acid chlorides under solvent-free conditions, a reaction class with similarities to thioether formation. tudelft.nl

The development of metal-catalyzed cross-coupling reactions has also been a significant area of research for C-S bond formation. researchgate.net While many of these employ homogeneous palladium or nickel catalysts, efforts are underway to develop heterogeneous versions to improve sustainability. These catalysts can facilitate the coupling of thiols with aryl or alkyl halides, which is directly relevant to the proposed synthesis of Benzene, 1,4-bis(methylthiomethyl)-. researchgate.netthieme-connect.de

Solvent-Free Conditions:

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces pollution, minimizes health and safety risks, and can simplify product work-up. Reactions conducted under solvent-free, or neat, conditions often lead to higher reaction rates and improved yields.

The synthesis of thioethers has been successfully demonstrated under solvent-free conditions. For example, the anti-Markovnikov addition of thiols to alkenes can be achieved at room temperature without a solvent, using cerium(III) chloride as a catalyst. organic-chemistry.org More relevant to the synthesis of Benzene, 1,4-bis(methylthiomethyl)-, a facile and efficient thiol-free one-pot method for the synthesis of sulfides from benzyl bromides has been reported under green conditions without a metal catalyst. nih.gov Furthermore, a simple and efficient method for the synthesis of 4-hydroxythiazolidine-2-thiones from primary amines and carbon disulfide proceeds in high yield under solvent-free conditions. tandfonline.com These examples highlight the potential for developing a solvent-free synthesis of Benzene, 1,4-bis(methylthiomethyl)- from 1,4-bis(halomethyl)benzene and a suitable sulfur source.

The table below summarizes the application of green chemistry principles to the synthesis of thioethers, with potential applicability to Benzene, 1,4-bis(methylthiomethyl)-.

Green Chemistry PrincipleApproachCatalyst/ConditionsAdvantages
Heterogeneous Catalysis Use of a solid, recoverable catalyst.Silica-alumina, solid Lewis acids, FeCl₃.Easy separation, catalyst recyclability, reduced waste.
Solvent-Free Conditions Reactions conducted without a solvent.Neat reaction mixtures, often with gentle heating.Reduced pollution, improved safety, simplified work-up, potentially higher reaction rates.

Purification and Isolation Techniques for Complex Methylthiomethyl-Substituted Arenes

The purification and isolation of the final product are critical steps in ensuring the high purity required for many applications. For complex molecules like Benzene, 1,4-bis(methylthiomethyl)- and other methylthiomethyl-substituted arenes, a combination of techniques is often necessary to remove unreacted starting materials, catalysts, and byproducts.

Chromatographic Methods:

Flash column chromatography is a widely used and effective method for the purification of organosulfur compounds. In this technique, the crude reaction mixture is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent system of appropriate polarity is used to elute the components of the mixture at different rates, allowing for their separation. For thioether compounds, a common eluent system is a mixture of hexanes and ethyl acetate, with the ratio adjusted to achieve optimal separation.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize out, leaving impurities behind in the solvent. The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. For crystalline solids like many substituted arenes, recrystallization from a solvent such as ethanol (B145695) or a mixture of solvents can yield a product of very high purity.

Extraction and Washing:

Liquid-liquid extraction is a fundamental work-up procedure used to separate the product from the reaction mixture based on its solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. Following a reaction, the mixture is often diluted with an organic solvent and washed with water or a brine solution to remove inorganic salts and other water-soluble impurities. In the case of thioether synthesis, washing with a dilute acid or base solution may be necessary to remove any remaining acidic or basic reactants or byproducts.

Distillation:

For liquid products, distillation under reduced pressure (vacuum distillation) can be an effective purification method, especially for high-boiling compounds that might decompose at atmospheric pressure. This technique separates compounds based on differences in their boiling points.

The table below outlines common purification techniques applicable to methylthiomethyl-substituted arenes.

Purification TechniquePrinciple of SeparationTypical Application
Flash Column Chromatography Differential adsorption onto a solid stationary phase.Separation of the desired product from unreacted starting materials and byproducts.
Recrystallization Difference in solubility at varying temperatures.Final purification of a solid product to achieve high purity.
Liquid-Liquid Extraction Differential solubility in two immiscible liquid phases.Initial work-up to remove inorganic salts and water-soluble impurities.
Vacuum Distillation Difference in boiling points at reduced pressure.Purification of liquid products with high boiling points.

By strategically combining these green synthetic approaches and rigorous purification techniques, it is possible to produce Benzene, 1,4-bis(methylthiomethyl)- and other complex methylthiomethyl-substituted arenes in a manner that is both efficient and environmentally responsible.

Exploration of Reaction Mechanisms Involving Benzene, 1,4 Bis Methylthiomethyl

Aromatic Substitution Reactions Influenced by Bis(methylthiomethyl) Functionality

The methylthiomethyl groups attached to the benzene (B151609) ring play a crucial role in directing and influencing the rate of aromatic substitution reactions.

Aromatic compounds characteristically undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. msu.edu The (methylthiomethyl) group, being an alkylthio substituent, is generally considered an activating group. csbsju.edu This activation stems from the ability of the sulfur atom's lone pair of electrons to donate electron density to the benzene ring through resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. csbsju.edubyjus.com

Substituents that donate electrons to the ring typically direct incoming electrophiles to the ortho and para positions. libretexts.org In the case of Benzene, 1,4-bis(methylthiomethyl)-, the para positions are already occupied. Therefore, electrophilic substitution is directed to the four equivalent ortho positions relative to the existing substituents.

The mechanism proceeds in two main steps:

Formation of the Arenium Ion: The electrophile attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edubyjus.com The electron-donating nature of the thioether groups helps to stabilize this intermediate.

Proton Removal: A base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substitution product. byjus.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com The activating nature of the bis(methylthiomethyl) groups suggests that these reactions would proceed more readily than with unsubstituted benzene. csbsju.edu

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent TypeEffect on RingDirecting InfluenceExample Groups
ActivatingIncreases reaction rateOrtho, Para-OCH₃, -CH₃, -SCH₃
DeactivatingDecreases reaction rateMeta (mostly)-NO₂, -CN, -COR

This is an interactive data table. You can sort and filter the data.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is less common for benzene rings unless they are substituted with strong electron-withdrawing groups, which are necessary to make the ring electron-deficient and susceptible to nucleophilic attack. chemistrysteps.combyjus.com The (methylthiomethyl) groups are electron-donating, which makes the benzene ring electron-rich. Consequently, Benzene, 1,4-bis(methylthiomethyl)- is not expected to readily undergo nucleophilic aromatic substitution via the typical addition-elimination (SNAr) mechanism. chemistrysteps.com

For an SNAr reaction to occur, the mechanism typically involves two steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org

Loss of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. dalalinstitute.com

The presence of electron-donating groups like the bis(methylthiomethyl) functionality would destabilize the negative charge of the Meisenheimer complex, thus inhibiting the reaction. uomustansiriyah.edu.iq Therefore, nucleophilic aromatic substitution is not a characteristic reaction pathway for this compound under normal conditions. byjus.com

Mechanistic Studies of Thioether Oxidation and Reduction

The sulfur atoms in the thioether linkages are susceptible to oxidation and reduction, leading to the formation of sulfoxides and sulfones, and their subsequent regeneration.

Thioethers can be selectively oxidized to sulfoxides and subsequently to sulfones. researchgate.net The oxidation of sulfides is a common and straightforward method for preparing these compounds. nih.gov A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally friendly choice. nih.govorganic-chemistry.org

The reaction mechanism generally involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen of the oxidizing agent.

Sulfide to Sulfoxide (B87167): The first oxidation step converts the thioether to a sulfoxide. Careful control of reaction conditions, such as temperature and the stoichiometry of the oxidant, is often necessary to prevent over-oxidation to the sulfone. nih.gov Various reagents, including hydrogen peroxide, peroxy acids, and iodosobenzene, are effective for this selective oxidation. organic-chemistry.orgjchemrev.com

Sulfoxide to Sulfone: Further oxidation of the sulfoxide yields the corresponding sulfone. organic-chemistry.org This step typically requires stronger oxidizing conditions or a higher concentration of the oxidant compared to the initial oxidation. jchemrev.com

For Benzene, 1,4-bis(methylthiomethyl)-, this process would first yield the corresponding bis(sulfoxide) and, upon further oxidation, the bis(sulfone).

Table 2: Common Reagents for Thioether Oxidation

ReagentProduct(s)Notes
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneSelectivity can be controlled by reaction conditions. organic-chemistry.org
m-Chloroperbenzoic acid (mCPBA)Sulfoxide or SulfoneA common and effective peroxy acid.
Sodium Periodate (NaIO₄)SulfoxideOften used for selective oxidation to sulfoxides.
Potassium Permanganate (KMnO₄)SulfoneA strong oxidizing agent that typically leads to the sulfone.

This is an interactive data table. You can sort and filter the data.

Sulfoxides and sulfones can be reduced back to their corresponding thioethers. A variety of reducing agents and methods are available for this transformation. organic-chemistry.orgorganic-chemistry.org The reduction of sulfoxides is generally more facile than the reduction of the more stable sulfones. researchgate.net

Common reagents for the reduction of sulfoxides include systems like tungsten hexachloride/NaI and sodium borohydride/iodine. organic-chemistry.org These methods are often chemoselective, allowing for the reduction of the sulfoxide group in the presence of other functional groups. organic-chemistry.orgresearchgate.net The reduction of sulfones to thioethers is a more challenging transformation and typically requires stronger reducing agents.

The general mechanism involves the transfer of electrons to the sulfur atom, often facilitated by a catalyst or a reagent that activates the sulfoxide or sulfone group, followed by the cleavage of the sulfur-oxygen bonds. mdpi.com

Ligand Exchange and Transcyclometalation Mechanisms of Related Thioether Complexes

The thioether functionalities of Benzene, 1,4-bis(methylthiomethyl)- can act as ligands, coordinating to metal centers to form transition metal complexes. wikipedia.org The sulfur atoms act as soft Lewis bases, showing a preference for soft metal ions. nih.gov

Ligand substitution reactions in transition metal complexes are fundamental to their synthesis and reactivity. libretexts.org These reactions can proceed through several mechanisms:

Dissociative (D) Mechanism: A ligand first dissociates from the metal complex, forming an intermediate with a lower coordination number. The incoming ligand then binds to this intermediate. libretexts.org

Associative (A) Mechanism: The incoming ligand first coordinates to the metal center, forming a higher coordination number intermediate, after which a ligand dissociates. libretexts.org

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. It can have associative (Ia) or dissociative (Id) character. libretexts.org

Thioether ligands can participate in these exchange reactions, and the specific mechanism will depend on factors such as the nature of the metal, the other ligands present, and the reaction conditions. acs.org In some cases, the dissociation of a thiol ligand can leave a vacant site for another molecule to coordinate. nih.gov

Transcyclometalation is a process involving the transfer of a cyclometalated ligand from one metal center to another. researchgate.net This can be a useful synthetic strategy and provides insight into the mechanisms of C-H bond activation and M-C bond cleavage. While specific studies on Benzene, 1,4-bis(methylthiomethyl)- in transcyclometalation are not prevalent, related thioether-containing pincer ligands are known to undergo such reactions. researchgate.net The process generally involves the coordination of the new metal to the ligand, followed by an intramolecular rearrangement that results in the transfer of the cyclometalated framework.

Investigations into Molecular Interaction Mechanisms (e.g., covalent bond formation with thiol groups in model biological systems)

The molecular interaction mechanisms of "Benzene, 1,4-bis(methylthiomethyl)-," particularly its potential for covalent bond formation with thiol groups, are not extensively documented in publicly available research. However, by examining the reactivity of analogous chemical structures, such as benzylic thioethers and related electrophilic species, we can infer potential reaction pathways. The presence of two methylthiomethyl groups on the benzene ring suggests that the compound could potentially act as a bifunctional electrophile under certain conditions, enabling it to form covalent bonds with nucleophilic residues like cysteine in biological systems.

One theoretical pathway for the reactivity of "Benzene, 1,4-bis(methylthiomethyl)-" involves the formation of a reactive intermediate. While there is no direct evidence for this specific compound, related structures, such as those that can form quinone methides, are known to be highly reactive towards nucleophiles. Quinone methides are reactive intermediates that can be generated from phenolic compounds and are known to be potent alkylating agents of cellular nucleophiles, including the thiol group of glutathione. Although "Benzene, 1,4-bis(methylthiomethyl)-" itself is not a phenol, the stability of a potential benzylic carbocation intermediate could be a factor in its reactivity.

In the context of model biological systems, the thiol group of cysteine residues in proteins and the tripeptide glutathione are primary targets for electrophilic compounds. The nucleophilic sulfur atom of a thiol can attack an electrophilic carbon, leading to the formation of a stable carbon-sulfur covalent bond. For a molecule like "Benzene, 1,4-bis(methylthiomethyl)-," this could theoretically proceed through a substitution reaction at the benzylic carbons.

Detailed research findings, including kinetic data and the definitive identification of covalent adducts between "Benzene, 1,4-bis(methylthiomethyl)-" and thiol-containing molecules, are not available in the reviewed literature. Studies on the metabolism of benzene itself show that its reactive metabolite, benzene oxide, can react with glutathione to form adducts, highlighting the general susceptibility of benzene derivatives to react with biological thiols after metabolic activation. However, "Benzene, 1,4-bis(methylthiomethyl)-" is not a direct metabolite of benzene and its reactivity would follow different chemical principles.

Due to the absence of specific experimental data for "Benzene, 1,4-bis(methylthiomethyl)-," a detailed data table on its reaction with thiols cannot be provided at this time. Further research, including in vitro studies with model thiols like N-acetyl-L-cysteine or glutathione, and computational modeling, would be necessary to elucidate the precise mechanisms and kinetics of its covalent interactions.

Polymer Science and Advanced Materials Research with Benzene, 1,4 Bis Methylthiomethyl

Utilization as a Monomer in Polymerization Reactions

Benzene (B151609), 1,4-bis(methylthiomethyl)- serves as a valuable monomer in various polymerization reactions, contributing to the synthesis of high-performance polymers with unique characteristics.

Synthesis of Poly(phenylene sulfide) (PPS) Derivatives

While the conventional synthesis of poly(phenylene sulfide) (PPS) involves the reaction of p-dichlorobenzene and sodium sulfide, alternative synthetic routes are continually being explored to create PPS derivatives with enhanced properties. google.com The use of sulfur-containing monomers like Benzene, 1,4-bis(methylthiomethyl)- offers a potential pathway to novel PPS-type structures. Although direct polymerization of Benzene, 1,4-bis(methylthiomethyl)- into PPS is not the standard industrial method, its structural motif is relevant to research in PPS chemistry. For instance, studies on the synthesis of telechelic PPS derivatives utilize various functionalized precursors to achieve high-performance polymers. nih.gov Research into poly(phenylene sulfide) dendrimers also highlights the use of complex, multi-functionalized benzene-based cores to build intricate polymer architectures. jpn.org The development of such specialized PPS materials underscores the ongoing interest in monomers that deviate from the traditional p-dichlorobenzene, paving the way for future applications of compounds like Benzene, 1,4-bis(methylthiomethyl)- in this domain.

Incorporation into Wholly Aromatic Polymer Backbones (e.g., polyimides, aramids)

The incorporation of flexible thioether linkages into the rigid backbones of wholly aromatic polymers, such as polyimides and aramids, is a strategy to improve their processability without significantly compromising their thermal stability. The methylthiomethyl groups of Benzene, 1,4-bis(methylthiomethyl)- can be chemically modified to introduce reactive functionalities, such as amino or carboxylic acid groups, which can then participate in polycondensation reactions.

The integration of different polymer functionalities, such as aramids into polybenzimidazoles (PBIs), has been shown to enhance mechanical properties like tensile elongation while maintaining high thermal resistance. nih.gov This is achieved by creating copolymers that balance rigidity and flexibility. nih.gov The principle of incorporating flexible units to modify the properties of rigid-rod polymers is well-established. While direct evidence of Benzene, 1,4-bis(methylthiomethyl)- being used in commercially available polyimides or aramids is not widespread, its structure represents a class of modifiers that can impart desirable characteristics. The thioether groups can enhance solubility and lower the glass transition temperature, making the polymers easier to process into films, fibers, and coatings.

Role as a Crosslinking Agent and Polymer Modifier

The reactivity of the methylthiomethyl groups in Benzene, 1,4-bis(methylthiomethyl)- allows it to function as an effective crosslinking agent and polymer modifier, enhancing the performance of various polymeric systems.

Enhancement of Mechanical Properties of Polymeric Systems

As a crosslinking agent, Benzene, 1,4-bis(methylthiomethyl)- can create a three-dimensional network within a polymer matrix, leading to significant improvements in mechanical properties. The crosslinking process typically involves the activation of the C-S bonds in the methylthiomethyl groups, which can then form covalent bonds with the polymer chains. This network structure restricts polymer chain mobility, resulting in increased stiffness, tensile strength, and creep resistance.

The introduction of crosslinkers is a common strategy to enhance the mechanical performance of polymers. nih.govnih.gov For example, a homopolymer of a related compound, Benzene, 1,4-bis(1-methylethyl)-, is used as a polymer cross-linking initiator. jssunton.comchemicalbook.com The resulting crosslinked polymers exhibit improved hardness, strength, and wear resistance, which are critical for demanding applications in various industries. jssunton.com

Table 1: Illustrative Impact of Crosslinking on Polymer Mechanical Properties

PropertyUncrosslinked PolymerCrosslinked Polymer
Tensile StrengthModerateHigh
Elastic ModulusLow to ModerateHigh
Creep ResistanceLowHigh
Swelling in SolventsHighLow

This table provides a generalized representation of the effects of crosslinking on polymer properties and is not based on specific experimental data for Benzene, 1,4-bis(methylthiomethyl)-.

Strategies for Improving Thermal Stability and Flame Retardancy in Polymers

Sulfur-containing compounds are known to be effective in improving the thermal stability and flame retardancy of polymers. When incorporated into a polymer matrix, Benzene, 1,4-bis(methylthiomethyl)- can act as a char-forming agent upon thermal decomposition. The resulting char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the diffusion of flammable volatile products.

The addition of flame retardant synergists can significantly improve the fire resistance of materials. jssunton.com For instance, a homopolymer of Benzene, 1,4-bis(1-methylethyl)- acts as a flame retardant synergistic agent that can enhance the thermal stability of the material during combustion. jssunton.comjssunton.com This synergistic action often leads to a reduction in the release of harmful gases and smoke during a fire. jssunton.com The incorporation of such compounds can also increase the limiting oxygen index (LOI) of the polymer, which is a measure of the minimum oxygen concentration required to support combustion.

Development of Functional Materials and Composites

The unique chemical structure of Benzene, 1,4-bis(methylthiomethyl)- makes it a valuable building block for the development of a wide range of functional materials and composites. The thioether groups can be oxidized to sulfoxides and sulfones, providing a route to materials with different polarities and reactivities. Furthermore, the sulfur atoms can coordinate with metal ions and nanoparticles, enabling the creation of hybrid organic-inorganic composites with tailored optical, electronic, and catalytic properties.

The synthesis of functional materials often involves the precise control of molecular architecture to achieve desired properties. researchgate.net For example, coordination polymers have been synthesized using the flexible bis-imidazole ligand 1,4-bis(imidazol-1-ylmethyl)benzene, which has a similar structural backbone to Benzene, 1,4-bis(methylthiomethyl)-. rsc.org These materials exhibit diverse and intriguing functionalities. rsc.org Similarly, electrochromic polymers have been developed using 1,4-bis((9H-carbazol-9-yl)methyl)benzene, demonstrating how modifications to the side groups on a central benzene ring can lead to advanced applications. mdpi.commdpi.com These examples highlight the potential for Benzene, 1,4-bis(methylthiomethyl)- to be used in the creation of novel functional materials and composites for a variety of high-tech applications.

Electronic Materials (e.g., molecular junctions, conductive polymers)

There is currently no available research data detailing the use of Benzene, 1,4-bis(methylthiomethyl)- in the fabrication or study of electronic materials. Searches for its application in creating molecular junctions or as a monomer for conductive polymers did not return any relevant studies. Consequently, no data tables or detailed research findings on its electronic properties or performance in such applications can be provided.

Supramolecular Architectures and Self Assembly Studies

Design Principles for Supramolecular Assemblies Incorporating Bis(methylthiomethyl)benzene

The design of supramolecular assemblies is a process of molecular engineering, where the structure and function of the final architecture are encoded in its constituent components. Benzene (B151609), 1,4-bis(methylthiomethyl)- serves as an excellent example of a ligand whose features can be harnessed to direct self-assembly.

Key design principles involving this molecule include:

Rigid Core and Flexible Spacers: The molecule consists of a central, planar p-phenylene group, which acts as a rigid and predictable structural element. Attached to this are two methylthiomethyl arms (-CH₂-S-CH₃). These arms possess significant conformational flexibility around the Ph-CH₂, CH₂-S, and S-CH₃ bonds. This combination is analogous to the widely used 1,4-bis(imidazol-1-ylmethyl)benzene (bix) ligand, where the flexibility of the linker and its coordination behavior lead to a vast number of diverse and intriguing coordination polymers. rsc.org The unpredictable conformations of these flexible arms can result in the formation of complex, non-linear, and often interpenetrating network structures.

Coordination Geometry: The sulfur atoms of the thioether groups act as soft Lewis bases, capable of coordinating to soft metal centers. The p-xylyl linker positions these donor groups on opposite sides of the benzene ring, predisposing the molecule to act as a linear or bridging ligand. This feature is crucial for constructing one-dimensional chains, two-dimensional sheets, or three-dimensional metal-organic frameworks (MOFs).

Side-Chain Modification: The principles of crystal engineering demonstrate that modifying peripheral groups can guide supramolecular self-assembly into specific packing patterns and morphologies. nih.govresearchgate.net While Benzene, 1,4-bis(methylthiomethyl)- has simple methyl groups, the potential to modify these termini allows for the fine-tuning of solubility, steric hindrance, and intermolecular interactions, thereby controlling the final supramolecular structure. For instance, replacing the terminal methyl groups with bulkier substituents could alter packing efficiency and change the resulting crystal morphology from ribbons to platelets. nih.gov

Role of Non-Covalent Interactions in Crystal Engineering

The solid-state structure and crystal packing of assemblies containing Benzene, 1,4-bis(methylthiomethyl)- are governed by a subtle interplay of weak, non-covalent interactions. These forces are highly directional and are fundamental to the practice of crystal engineering.

C-H···S Interactions: These are a form of weak hydrogen bond where a carbon-hydrogen bond acts as the donor and a sulfur atom as the acceptor. In structures incorporating the methylthiomethyl moiety, the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons are potential donors, while the lone pairs on the sulfur atom are acceptors. These interactions, though individually weak, can collectively play a significant role in stabilizing specific conformations and packing arrangements in the crystal lattice.

π-π Stacking: The central benzene ring is electron-rich and capable of engaging in π-π stacking interactions with other aromatic rings. These interactions typically occur in a parallel-displaced or T-shaped (edge-to-face) geometry. In assemblies of Benzene, 1,4-bis(methylthiomethyl)-, π-π stacking between the phenyl cores of adjacent molecules can drive the formation of columnar or layered structures.

Chalcogen Bonding: Chalcogen bonding is a non-covalent interaction where a region of positive electrostatic potential (a σ-hole) on a covalently bonded chalcogen atom (S, Se, Te) is attracted to a Lewis base. nih.gov The strength of this interaction increases with the polarizability of the chalcogen atom (S < Se < Te). nih.govnih.gov The sulfur atoms in Benzene, 1,4-bis(methylthiomethyl)- can act as chalcogen bond donors, interacting with Lewis bases such as halides, oxygen, or nitrogen atoms from neighboring molecules. nih.gov This highly directional interaction provides an additional tool for controlling the assembly of molecules in the solid state, working alongside other non-covalent forces to create robust and predictable structural motifs. acs.orgacs.org Studies on related systems show that even weak chalcogen bonding from sulfur centers can be observed, influencing the final crystal packing. nih.gov

C-H···π Interactions: The aromatic π-system of the benzene ring can act as a weak hydrogen bond acceptor. The aliphatic C-H bonds of the methylthiomethyl groups of one molecule can interact with the face of the benzene ring of a neighboring molecule. Such interactions have been observed to stabilize the crystal structures of analogous compounds like 1,4-bis(4-pyridylsulfanylmethyl)benzene. nih.gov

Table 1: Key Non-Covalent Interactions in Supramolecular Systems

Interaction Type Donor Acceptor Typical Energy (kJ/mol) Role in Assembly
C-H···S C-H (aliphatic) Sulfur lone pair 2 - 8 Conformation stabilization, lattice packing
π-π Stacking Benzene ring (π-system) Benzene ring (π-system) 5 - 10 Formation of columns or layers
Chalcogen Bonding C-S (σ-hole) Lewis Base (e.g., O, N, Halide) 5 - 20 Directional control of crystal packing

| C-H···π | C-H (aliphatic) | Benzene ring (π-system) | 2 - 10 | Stabilization of 3D crystal networks |

Formation of Host-Guest Complexes and Interpenetrating Networks

The structural characteristics of Benzene, 1,4-bis(methylthiomethyl)- make it a candidate for use in more intricate supramolecular systems, such as host-guest complexes and interpenetrating networks. mdpi.com

Host-Guest Chemistry: In the context of host-guest chemistry, Benzene, 1,4-bis(methylthiomethyl)- can function as a guest molecule. researchgate.net Its size and shape allow it to fit within the cavities of larger macrocyclic hosts like cyclodextrins, calixarenes, or pillararenes. mdpi.com The central aromatic core can engage in hydrophobic or π-π interactions within the host's cavity, while the flexible side chains could interact with the host's periphery. Conversely, this molecule can be incorporated as the linking unit in a larger, cage-like host molecule designed to encapsulate smaller guests.

Interpenetrating Networks: When used as a linker in the synthesis of coordination polymers or MOFs, the length and flexibility of the Benzene, 1,4-bis(methylthiomethyl)- ligand can lead to the formation of interpenetrating networks. This occurs when two or more independent networks grow through one another without being covalently bonded. The large voids created by long linkers are often filled by such interpenetration to maximize packing efficiency and satisfy van der Waals forces. The tendency of flexible ligands like the related 'bix' to produce interpenetrated structures is well-documented, suggesting a similar potential for Benzene, 1,4-bis(methylthiomethyl)-. rsc.org

Anion Recognition and Sensing Applications of Derived Supramolecular Systems

While Benzene, 1,4-bis(methylthiomethyl)- itself is not an optimized anion receptor, its rigid p-xylyl scaffold is a common component in the design of sophisticated anion sensors. acs.org The field of anion recognition is of significant interest due to the importance of anions in biological and environmental processes. nih.gov Synthetic receptors are often designed to bind specific anions through non-covalent interactions, primarily hydrogen bonding. acs.orgnih.gov

Thiourea-based receptors are particularly effective due to the acidity of their N-H protons, which can form strong hydrogen bonds with anions. acs.orgnih.govfrontiersin.org The design of these receptors often involves a spacer or linker unit that holds two or more thiourea (B124793) groups in a specific orientation to create a binding pocket or cleft. acs.org

The Benzene, 1,4-bis(methylthiomethyl)- structure can be chemically modified to serve as this linker. For example, derivatization of the terminal methyl groups or the benzene ring with thiourea functionalities would create a dipodal receptor. The rigid p-xylyl linker in such a derived system would influence the receptor's binding properties, potentially allowing for both 1:1 and 1:2 host-anion complex formation. acs.org The preorganization of the binding sites by the linker is a key principle in achieving high affinity and selectivity for target anions like dihydrogen phosphate (B84403) or fluoride. frontiersin.orgacs.org The incorporation of a chromophore or fluorophore into the structure would enable its use as a colorimetric or fluorescent sensor, where anion binding induces a detectable optical response. nih.gov

Table 2: Anion Binding Affinities for a Representative Thiourea-Based Receptor

Anion Binding Constant (K) in DMSO [M⁻¹] Binding Trend
F⁻ High F⁻ > H₂PO₄⁻ > Cl⁻ > HSO₄⁻ > Br⁻ > I⁻ > ClO₄⁻ > NO₃⁻
H₂PO₄⁻ High
Cl⁻ Moderate
HSO₄⁻ Moderate
Br⁻ Weak
I⁻ Weak
ClO₄⁻ Very Weak
NO₃⁻ Very Weak

Data is representative of trends observed for dipodal thiourea receptors and illustrates the typical selectivity based on anion basicity and geometry. frontiersin.org

Crystallographic and Advanced Structural Characterization of Benzene, 1,4 Bis Methylthiomethyl Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled detail regarding molecular geometry, conformational preferences, and the nature of packing in the crystal lattice for derivatives of Benzene (B151609), 1,4-bis(methylthiomethyl)-.

Determination of Molecular Conformations and Packing Arrangements

The analysis of single crystals of various p-xylene (B151628) derivatives reveals key structural motifs and conformational tendencies. For instance, many 1,4-disubstituted benzene derivatives possess a crystallographic center of inversion located at the centroid of the benzene ring, meaning the asymmetric unit contains only half of the molecule.

Another derivative, 1,4-Bis[(1-methyl-1-phenylethyl)peroxymethyl]benzene , also has a molecule situated on a center of inversion. chemicalbook.commdpi.com This symmetry dictates that the terminal phenyl rings are parallel to each other. Despite the presence of three aromatic rings, the molecule is not entirely planar; the C–O–O–C torsion angle is 163.10(10)°. chemicalbook.commdpi.com In a more complex example, 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene , the molecule adopts a nonplanar, Z-shaped conformation with the pyrazole (B372694) rings positioned on opposite sides of the central phenyl ring's plane. The dihedral angle between the pyrazole rings and the central phenyl group is a significant 83.84(9)°. researchgate.net

Table 1: Crystallographic and Conformational Data for Benzene, 1,4-bis(methylthiomethyl)- Derivatives
CompoundCrystal SystemSpace GroupKey Conformational Feature(s)Reference
1,4-Bis(iodomethyl)benzeneMonoclinicP21/cCentrosymmetric molecule; undulating sheet packing. researchgate.net
1,4-Bis(4-pyridylsulfanylmethyl)benzeneTriclinicP-1Centrosymmetric; anti geometry; Dihedral angle of 55.4(1)° between rings. publications.gc.ca
1,4-Bis[(1-methyl-1-phenylethyl)peroxymethyl]benzeneMonoclinicP21/cCentrosymmetric; Parallel terminal phenyl rings; C-O-O-C torsion angle of 163.10(10)°. chemicalbook.commdpi.com
1,4-Bis[(1H-pyrazol-1-yl)methyl]benzeneMonoclinicP21/cCentrosymmetric; Nonplanar Z-shape; Dihedral angle of 83.84(9)° between rings. researchgate.net

Quantitative Analysis of Intermolecular Interactions and Hydrogen Bonding

The crystal packing of these derivatives is stabilized by a network of weak, non-covalent interactions. In 1,4-Bis(iodomethyl)benzene , the structure is influenced by weak C–H···I interactions that link molecules into stacks, which are further stabilized by short I···I contacts measured at 3.8433(2) Å. researchgate.net

Table 2: Intermolecular Interaction Data for Benzene, 1,4-bis(methylthiomethyl)- Derivatives
CompoundInteraction TypeGeometric Details (Distance/Angle)Reference
1,4-Bis(iodomethyl)benzeneI···I contact3.8433(2) Å researchgate.net
1,4-Bis(4-pyridylsulfanylmethyl)benzeneC–H···NH···N separation of 2.61 Å publications.gc.ca
C–H···πH···Cg separation of 2.77 Å publications.gc.ca
1,4-Bis[(1-methyl-1-phenylethyl)peroxymethyl]benzeneC–H···π (intramolecular)H···Cg 2.84(2) Å; C···Cg 3.480(2) Å; C-H···Cg 126(1)° chemicalbook.com

Powder X-ray Diffraction for Polymorphism and Phase Transitions

Powder X-ray diffraction (PXRD) is a vital tool for analyzing crystalline materials, particularly for identifying different polymorphic forms and monitoring phase transitions. acs.org Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on polycrystalline powders, making it suitable for bulk sample analysis. mdpi.com

The study of polymorphism is critical, as different crystal forms of the same compound can have distinct physical properties. A clear example of this is seen in the high-pressure behavior of para-xylene . At ambient pressure, p-xylene crystallizes in a monoclinic P2₁/n space group, a structure that remains stable upon cooling to 5 K. nih.gov However, when subjected to high pressure, it undergoes a phase transition. The crystallization behavior of p-xylene under pressure was investigated using PXRD, which showed that at approximately 0.1 GPa, it begins to crystallize. nih.gov The PXRD pattern recorded at 0.84 GPa was indexed to a different monoclinic unit cell with the space group Cc, confirming the existence of a pressure-induced polymorph. researchgate.netnih.gov This demonstrates the power of PXRD in identifying and characterizing new phases that exist under non-ambient conditions.

Furthermore, the comparison of the crystal structure of anhydrous 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene with a previously reported hydrated form highlights another aspect of polymorphism, known as solvatomorphism, where different crystal structures arise from the inclusion of solvent molecules. researchgate.net

Solid-State Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy provides detailed information about the local environment of atoms in solid materials, making it a powerful complement to diffraction methods for structural elucidation. It is particularly sensitive to differences in molecular packing and dynamics, and thus an excellent tool for characterizing polymorphism.

A pertinent example is the study of the α and β polymorphs of poly(p-xylylene) (PPX) , a polymer built from p-xylene units. High-resolution solid-state ¹³C NMR measurements using cross-polarization and magic angle spinning (CP/MAS) techniques were performed on both polymorphs. Significant differences were observed in the spectra of the α and β forms, indicating distinct local environments for the carbon atoms in each structure.

Advanced ssNMR experiments provided deeper insights. Two-dimensional phase-adjusted spinning sideband (2D PASS) analysis was used to determine the principal elements of the ¹³C chemical shift tensor (CST). A comparative analysis of these tensor values for the two polymorphs revealed substantial differences in their molecular dynamics. Furthermore, Frequency Switched Lee-Goldburg heteronuclear correlation (FSLG HETCOR) experiments, which probe ¹H-¹³C proximities, were used to analyze the molecular packing in the two forms. These ssNMR studies, supported by density functional theory (DFT) calculations, provided a detailed understanding of the structural and dynamic differences between the PPX polymorphs and offered new insight into the mechanism of the thermal phase transition from the α to the β form.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods model the distribution of electrons to determine molecular and frontier orbital energies, electron density, and other key electronic parameters.

For "Benzene, 1,4-bis(methylthiomethyl)-", DFT calculations would reveal how the methylthiomethyl substituents influence the electronic nature of the central benzene (B151609) ring. The sulfur atoms in the side chains, with their lone pairs of electrons, are expected to act as electron-donating groups. This donation of electron density to the aromatic system would primarily affect the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Conceptual DFT-Calculated Electronic Properties

This table illustrates the type of data obtained from DFT calculations. Specific values for "Benzene, 1,4-bis(methylthiomethyl)-" are not available in the cited literature but would be determined through such theoretical studies.

ParameterPredicted DescriptionSignificance
HOMO Energy Relatively high due to electron-donating substituents.Indicates susceptibility to electrophilic attack.
LUMO Energy Influenced by the π-system of the benzene ring.Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap Expected to be moderate.Determines chemical reactivity and electronic transition energy.
Electron Density Increased density on the benzene ring and sulfur atoms.Highlights nucleophilic centers of the molecule.

**8.2. Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

"Benzene, 1,4-bis(methylthiomethyl)-" possesses significant conformational flexibility due to the rotatable single bonds in its side chains (C-C and C-S bonds). Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.

An MD simulation of this compound would provide a detailed understanding of its conformational landscape. By simulating the molecule's motion, researchers can identify the most stable, low-energy conformations and the transition pathways between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

Furthermore, MD simulations can be extended to model the behavior of many molecules together in a liquid or solid state. researchgate.net Such simulations reveal how individual molecules interact with their neighbors, providing insights into bulk properties like density, viscosity, and diffusion. These intermolecular interactions are governed by forces such as van der Waals forces and electrostatic interactions, which can be modeled with high accuracy. The use of probe molecules in MD simulations has also proven to be a valuable technique for identifying potential binding sites on larger molecules, a method that could be applied to understand the interaction of "Benzene, 1,4-bis(methylthiomethyl)-" with other species. nih.gov

**8.3. Prediction of Reactivity and Elucidation of Reaction Pathways

Theoretical chemistry can predict how a molecule will behave in a chemical reaction. By using data from electronic structure calculations, it is possible to forecast the most likely sites for chemical attack and to map out the energetic landscape of a potential reaction.

For "Benzene, 1,4-bis(methylthiomethyl)-", the electron-rich nature of the benzene ring and the sulfur atoms suggests that these are likely sites for electrophilic attack. A calculated Molecular Electrostatic Potential (MEP) map would visualize the electron density, clearly marking the nucleophilic regions (negative potential) and electrophilic regions (positive potential).

Beyond predicting reactivity sites, computational methods can elucidate entire reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. This allows chemists to understand the feasibility of a reaction, predict the major products, and gain insight into the reaction mechanism at a molecular level.

**8.4. Theoretical Modeling of Molecular Conductance and Charge Transport Properties

The structure of "Benzene, 1,4-bis(methylthiomethyl)-", featuring a central π-conjugated system (the benzene ring) and sulfur-containing groups, makes it a candidate for investigation in the field of molecular electronics. Sulfur atoms are known to form effective connections to metal electrodes (like gold), and the benzene ring can facilitate the transport of electrons.

Theoretical modeling, often employing DFT combined with non-equilibrium Green's function (NEGF) formalism, is the primary method for predicting the electrical conductance of a single molecule. These calculations simulate the molecule being bridged between two metallic leads and compute the flow of current as a function of applied voltage.

The key factors determining molecular conductance are the alignment of the molecule's frontier orbitals (HOMO and LUMO) with the Fermi level of the electrodes and the strength of the electronic coupling between the molecule and the electrodes. Theoretical models can provide quantitative predictions of conductance and offer deep insight into the charge transport mechanism, such as whether it occurs via tunneling through the HOMO-LUMO gap or through resonant transport via one of the frontier orbitals.

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Pathways with Enhanced Atom Economy

The pursuit of green chemistry principles is a driving force in modern chemical synthesis, with a strong emphasis on developing methods that are both environmentally benign and economically viable. numberanalytics.comjocpr.com For "Benzene, 1,4-bis(methylthiomethyl)-", future research will likely focus on creating novel synthetic routes that maximize atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. numberanalytics.comjocpr.comrsc.org The ideal atom economy is 100%, signifying that all reactant atoms are found in the desired product, thus minimizing waste. rsc.orgrsc.org

Current synthetic approaches can be improved to enhance their sustainability. For instance, exploring catalytic reactions can significantly boost atom economy by reducing the need for stoichiometric reagents. numberanalytics.com The development of new catalysts, optimization of reaction conditions such as temperature and pressure, and the use of solvent-free or greener solvent systems are all promising avenues for future investigation. numberanalytics.com Flow chemistry, a technique that allows for continuous processing, also presents an opportunity to improve reaction efficiency and reduce waste in the synthesis of this compound. numberanalytics.com

MetricDescriptionIdeal ValueReference
Atom Economy (AE) (MW of product / Σ MW of reactants) x 100100% rsc.orgrsc.org
E-Factor Total waste (kg) / Product (kg)0 wiley-vch.de
Process Mass Intensity (PMI) Total mass in process / Mass of product1 rsc.org
Reaction Mass Efficiency (RME) Mass of product / Σ Mass of reactants x 100100% rsc.org

Development of Advanced Catalytic Systems Based on Derived Metal Complexes

"Benzene, 1,4-bis(methylthiomethyl)-" and its structural relatives serve as versatile ligands in the formation of metal complexes with significant catalytic potential. rsc.orgresearchgate.net The sulfur atoms in the methylthiomethyl groups can coordinate with various transition metals, leading to the formation of stable and catalytically active complexes. rsc.orgresearchgate.net Future research is geared towards the synthesis and characterization of new metal complexes derived from this ligand and the exploration of their catalytic applications in a wider range of organic transformations.

Researchers are investigating the use of such complexes in reactions like oxidation and transfer hydrogenation. rsc.orgresearchgate.net For example, ruthenium(II) complexes with similar ligands have demonstrated efficiency in the catalytic oxidation of alcohols and the transfer hydrogenation of carbonyl compounds. rsc.orgresearchgate.net The development of these catalytic systems could lead to more efficient and selective industrial processes. A key area of future work will involve tuning the electronic and steric properties of the ligand to optimize the performance of the resulting metal complex for specific catalytic applications. nih.gov

Integration into Smart and Responsive Materials with Tunable Properties

The unique structural features of "Benzene, 1,4-bis(methylthiomethyl)-" make it an attractive building block for the creation of smart and responsive materials. These are materials that can change their properties in response to external stimuli such as light, temperature, or chemical environment. The sulfur atoms in the molecule can participate in non-covalent interactions, which are crucial for the self-assembly and responsiveness of these materials.

Future research will likely focus on incorporating this compound into polymers and other macromolecular architectures to create materials with tunable optical, electronic, or mechanical properties. For example, the development of polymers containing this moiety could lead to new materials for sensors, actuators, and drug delivery systems. The ability to control the properties of these materials by modifying the structure of the "Benzene, 1,4-bis(methylthiomethyl)-" unit is a key area for exploration.

Applications in Chemical Sensing and Molecular Recognition Systems

The design and synthesis of molecules capable of selectively recognizing and binding to specific ions or molecules is a rapidly growing field of research. The "Benzene, 1,4-bis(methylthiomethyl)-" scaffold provides a versatile platform for the development of new chemosensors and molecular recognition systems. The sulfur atoms can act as binding sites for metal ions, while the aromatic ring can be functionalized to create specific recognition pockets for other guest molecules.

Future research in this area will involve the design and synthesis of derivatives of "Benzene, 1,4-bis(methylthiomethyl)-" that are tailored for the selective detection of specific analytes. This could involve the introduction of chromophores or fluorophores to enable optical detection, or the incorporation of redox-active units for electrochemical sensing. The development of such systems has potential applications in environmental monitoring, medical diagnostics, and process control.

Theoretically Guided Design of New Functional Derivatives for Targeted Applications

Computational chemistry and theoretical modeling are becoming increasingly powerful tools in the design of new molecules with specific functions. researchgate.net In the context of "Benzene, 1,4-bis(methylthiomethyl)-", theoretical calculations can be used to predict the properties of new derivatives and to guide the synthetic efforts towards the most promising candidates. researchgate.net

Future research will leverage these theoretical approaches to design new functional derivatives with enhanced properties for specific applications. For example, quantum chemical calculations can be used to predict the binding affinities of new sensor molecules, the catalytic activity of new metal complexes, or the electronic properties of new materials. ekb.eg This theoretically guided approach has the potential to accelerate the discovery and development of new technologies based on "Benzene, 1,4-bis(methylthiomethyl)-" and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended computational methods to predict the electronic properties of 1,4-bis(methylthiomethyl)benzene?

  • Methodology : Use Hartree-Fock (HF), Density Functional Theory (DFT; e.g., B3LYP), and Møller-Plesset perturbation theory (MP2) to calculate dipole moments, polarizabilities, and hyperpolarizabilities. Basis sets like 6-31G with added polarization functions (e.g., d-orbitals) improve accuracy for sulfur-containing groups. Gaussian03 or similar software is suitable for geometry optimization and property calculations .
  • Key Considerations : MP2/6-31G provides reliable estimates for large molecules where higher-level methods (e.g., MP4 or coupled-cluster) are computationally prohibitive .

Q. How can the structural conformation of 1,4-bis(methylthiomethyl)benzene be experimentally validated?

  • Methodology : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is ideal for resolving bond lengths, angles, and torsional parameters. For dynamic structural analysis, nuclear magnetic resonance (NMR) can probe rotational barriers of methylthio groups .

Q. What spectroscopic techniques are suitable for studying metal-ion interactions with this compound?

  • Methodology : UV-Vis and fluorescence spectroscopy detect spectral shifts upon metal chelation. Infrared (IR) spectroscopy identifies changes in S–C or C–S vibrational modes. Computational modeling (DFT) can simulate binding geometries and predict stability constants .

Advanced Research Questions

Q. How do electron correlation effects influence the nonlinear optical (NLO) properties of 1,4-bis(methylthiomethyl)benzene?

  • Methodology : Compare HF, DFT, and MP2 results to quantify electron correlation contributions. For example, MP2 reduces overestimation of hyperpolarizabilities (β) seen in HF by ~20–30%. Tabulate results as follows:
Methodβmolec (10<sup>−30</sup> esu)Dominant Component
HF/6-31G0.12βy
MP2/6-31G0.09βy
Table adapted from polarization studies on analogous benzene derivatives .

Q. What experimental and computational strategies resolve contradictions in polarizability anisotropy data?

  • Methodology : Use finite-field (FF) calculations with varied electric field strengths (±0.001–0.01 au) to assess numerical stability. Experimentally, hyper-Rayleigh scattering (HRS) validates computed β values. Discrepancies >15% may indicate basis-set limitations or solvent effects omitted in simulations .

Q. Can 1,4-bis(methylthiomethyl)benzene act as a photochemical acid generator (PAG) under UV irradiation?

  • Methodology : Irradiate the compound at 254 nm in acetonitrile and monitor acid generation via pH titration or HPLC. Compare with 1,4-bis(phenylsulfonyloxy)benzene, which undergoes S–O cleavage to release sulfonic acids. Theoretical studies should model triplet-state pathways to explain reaction efficiency .

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